molecular formula C22H23FN2O3S B11288573 N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11288573
M. Wt: 414.5 g/mol
InChI Key: GGLFXKNZWDVBFN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorobenzyl sulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indolisation reaction, followed by N-alkylation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or reagents to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the fluorobenzyl sulfonyl group may enhance the compound’s binding affinity and selectivity. The cyclopentyl group can influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(2-fluorobenzyl)sulfanyl]acetamide
  • N-cyclopentyl-2-fluorobenzylaMine

Uniqueness

N-cyclopentyl-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C22H23FN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26)

InChI Key

GGLFXKNZWDVBFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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